molecular formula C11H7ClOS B8459261 (2-Chlorophenyl)(thiophen-2-yl)methanone

(2-Chlorophenyl)(thiophen-2-yl)methanone

Cat. No.: B8459261
M. Wt: 222.69 g/mol
InChI Key: QMDWNQPWWNZRGZ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(thiophen-2-yl)methanone is an organic compound that features a ketone functional group bonded to a thiophene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2-thiophenecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired ketone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chlorophenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene and chlorophenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

(2-chlorophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H7ClOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H

InChI Key

QMDWNQPWWNZRGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 58 mL of o-chlorobenzoyl chloride and 24 ml of thiophene in 700 mL of carbon disulfide, cooled to 0° C. under a nitrogen atmosphere, was added 134 g of aluminum trichloride portionwise over a 20-minute period. A delayed exotherm was noted and the resulting deep red mixture was stirred for one hour at room temperature. Reaction mixture was poured into 4.0 kg of ice-water, extracted with methylene chloride and the organic layer washed three times with 1N NaOH followed by a final water wash. The organic layer was dried (MgSO4), filtered and concentrated to a dark oil. Distillation under vacuum provided 55 g of the subject compound as a light green viscous liquid, B.P. 160° C. at 1.6 mm.
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 kg
Type
reactant
Reaction Step Three

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